molecular formula C6H2F3NO2 B1304932 1,2,4-Trifluoro-3-nitrobenzene CAS No. 42096-74-2

1,2,4-Trifluoro-3-nitrobenzene

Cat. No. B1304932
Key on ui cas rn: 42096-74-2
M. Wt: 177.08 g/mol
InChI Key: FJIILSCVSZJKCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07384967B2

Procedure details

4,5-Difluoro-2-(2,3-dimethoxyphenoxy)-1-nitrobenzene (1.4 g, 90.3%) was prepared from 2,3-dimethoxyphenol (0.85 g, 5.5 mmol) and 1,3,4-trifluoronitrobenzene (0.885 g, 5.0 mmol) following the general procedure F. The product was then reduced to 2-(2-methoxyphenoxy)-4,5-difluoroaniline (1.35 g, 96.1%) following general procedure B. N-[4,5-Difluoro-2-(2,3-dimethoxyphenoxy)phenyl]-N′-(thiazol-2-yl)urea (0.181 g, 89%) was prepared from 2-(2,3-dimethoxyphenoxy)-4,5-difluoroaniline (0.140 g, 0.5 mmol) and 2-aminothiazole (0.060 g, 0.6 mmol) following the general procedure D.
Quantity
0.85 g
Type
reactant
Reaction Step One
Quantity
0.885 g
Type
reactant
Reaction Step One
Name
2-(2,3-dimethoxyphenoxy)-4,5-difluoroaniline
Quantity
0.14 g
Type
reactant
Reaction Step Two
Quantity
0.06 g
Type
reactant
Reaction Step Two
Name
2-(2-methoxyphenoxy)-4,5-difluoroaniline
Quantity
1.35 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:8]([O:9][CH3:10])=[CH:7][CH:6]=[CH:5][C:4]=1[OH:11].F[C:13]1[CH:18]=[CH:17][C:16]([F:19])=[C:15](F)[C:14]=1[N+:21]([O-:23])=[O:22].[CH3:24][O:25]C1C=CC=CC=1OC1C=C([F:36])C(F)=CC=1N.[CH3:42][O:43][C:44]1[C:59]([O:60][CH3:61])=[CH:58][CH:57]=[CH:56][C:45]=1[O:46][C:47]1[CH:53]=[C:52]([F:54])[C:51]([F:55])=[CH:50][C:48]=1[NH2:49].[NH2:62][C:63]1[S:64][CH:65]=[CH:66][N:67]=1>>[F:36][C:17]1[C:16]([F:19])=[CH:15][C:14]([N+:21]([O-:23])=[O:22])=[C:13]([O:11][C:4]2[CH:5]=[CH:6][CH:7]=[C:8]([O:9][CH3:10])[C:3]=2[O:2][CH3:1])[CH:18]=1.[F:54][C:52]1[C:51]([F:55])=[CH:50][C:48]([NH:49][C:24]([NH:62][C:63]2[S:64][CH:65]=[CH:66][N:67]=2)=[O:25])=[C:47]([O:46][C:45]2[CH:56]=[CH:57][CH:58]=[C:59]([O:60][CH3:61])[C:44]=2[O:43][CH3:42])[CH:53]=1

Inputs

Step One
Name
Quantity
0.85 g
Type
reactant
Smiles
COC1=C(C=CC=C1OC)O
Name
Quantity
0.885 g
Type
reactant
Smiles
FC1=C(C(=C(C=C1)F)F)[N+](=O)[O-]
Step Two
Name
2-(2,3-dimethoxyphenoxy)-4,5-difluoroaniline
Quantity
0.14 g
Type
reactant
Smiles
COC1=C(OC2=C(N)C=C(C(=C2)F)F)C=CC=C1OC
Name
Quantity
0.06 g
Type
reactant
Smiles
NC=1SC=CN1
Step Three
Name
2-(2-methoxyphenoxy)-4,5-difluoroaniline
Quantity
1.35 g
Type
reactant
Smiles
COC1=C(OC2=C(N)C=C(C(=C2)F)F)C=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=CC(=C(C=C1F)[N+](=O)[O-])OC1=C(C(=CC=C1)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: PERCENTYIELD 90.3%
Name
Type
product
Smiles
FC1=CC(=C(C=C1F)NC(=O)NC=1SC=CN1)OC1=C(C(=CC=C1)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.181 g
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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